molecular formula C56H87NO16 B13728290 Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate

Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate

Cat. No.: B13728290
M. Wt: 1033.3 g/mol
InChI Key: CBPNZQVSJQDFBE-BBFSMWBISA-N
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Description

Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. This compound is known for its immunosuppressive properties and has been widely studied for its potential therapeutic applications, including antifungal, antitumor, neuroprotective, and lifespan extension activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] involves the esterification of rapamycin with 3-hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoic acid. This process typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production of rapamycin derivatives, including this compound], often involves fermentation processes using genetically engineered strains of Streptomyces hygroscopicus. These strains are optimized for high yield production of rapamycin, which is then chemically modified to produce the desired derivative .

Chemical Reactions Analysis

Types of Reactions

Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. It forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12), which then binds to the mTOR complex 1 (mTORC1). This binding inhibits the kinase activity of mTORC1, leading to the suppression of cell growth, proliferation, and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications . This makes it particularly valuable in research settings where accurate measurement of rapamycin levels is critical.

Properties

Molecular Formula

C56H87NO16

Molecular Weight

1033.3 g/mol

IUPAC Name

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13-,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3

InChI Key

CBPNZQVSJQDFBE-BBFSMWBISA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CO)(CO)C(=O)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](\C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Origin of Product

United States

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